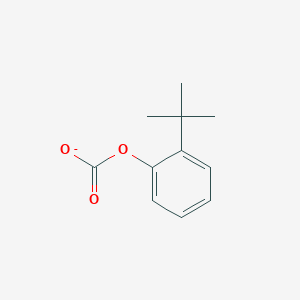

(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate

Cat. No. B8319746

M. Wt: 193.22 g/mol

InChI Key: JUEKBXKQPQXEMC-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US08921426B2

Procedure details

Tert-butylphenyl carbonate (2.7 mL, 14.7 mmol) was added dropwise to a solution of p-xylylenediamine (2 g, 14.7 mmol) in ethanol (20 mL) at 80° C. The reaction mixture was refluxed overnight. The solution was then cooled to room temperature and any solids were removed, which leaves a yellow solution. The solution was then concentrated to 10 mL and diluted with water (60 mL). The solution pH was adjusted to 3 with 2M HCl followed by an extraction with dichloromethane (3×75 mL). The water solution pH was then adjusted to pH 12 followed by extraction with dichloromethane (3×75 mL). The organic solutions were combined and washed with sodium bicarbonate (2×75 mL), dried with sodium sulfate, and concentrated down to a white solid. Characterization matches previously published literature (M. A. Ghanem, et al., “Covalent modification of glassy carbon surface with organic redox probes through diamine linkers using electrochemical and solid-phase synthesis methodologies”, Journal of Materials Chemistry, (2008), 18(41), pg 4917-4927).

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:14])([O-])[O:2][C:3]1[CH:8]=CC=C[C:4]=1C(C)(C)C.[C:15]1([CH2:23][NH2:24])[CH:20]=[CH:19][C:18]([CH2:21][NH2:22])=[CH:17][CH:16]=1.[CH2:25](O)C>>[C:1]([NH:22][CH2:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:23][NH2:24])=[CH:16][CH:17]=1)([O:2][C:3]([CH3:4])([CH3:8])[CH3:25])=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(OC1=C(C=CC=C1)C(C)(C)C)([O-])=O

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)CN)CN

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

any solids were removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which leaves a yellow solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was then concentrated to 10 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with water (60 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by an extraction with dichloromethane (3×75 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with dichloromethane (3×75 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with sodium bicarbonate (2×75 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated down to a white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solid-phase synthesis methodologies”, Journal of Materials Chemistry, (2008), 18(41), pg 4917-4927)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(=O)(OC(C)(C)C)NCC1=CC=C(C=C1)CN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |